molecular formula C6H6F2N2O2 B6281021 2-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid CAS No. 2248380-17-6

2-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B6281021
CAS No.: 2248380-17-6
M. Wt: 176.12 g/mol
InChI Key: RDBFDPGMVMRHRM-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid is a chemical compound with the molecular formula C6H6F2N2O2 and a molecular weight of 176.12 g/mol . It is supplied with a typical purity of 95% and is recommended to be stored at room temperature . This molecule is a methyl-imidazole derivative, a class of compounds known to serve as key synthetic intermediates in various research fields. While structural analogs of this compound, specifically difluoromethyl-pyrazole-carboxylic acids, are well-documented as essential precursors in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides , specific published research on the applications of this exact imidazole-based compound is limited. As such, it presents a valuable building block for exploratory organic synthesis and medicinal chemistry research. Researchers can leverage its reactive carboxylic acid group and the difluoromethyl-substituted heterocyclic core for the development of novel molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

2248380-17-6

Molecular Formula

C6H6F2N2O2

Molecular Weight

176.12 g/mol

IUPAC Name

2-(difluoromethyl)-1-methylimidazole-4-carboxylic acid

InChI

InChI=1S/C6H6F2N2O2/c1-10-2-3(6(11)12)9-5(10)4(7)8/h2,4H,1H3,(H,11,12)

InChI Key

RDBFDPGMVMRHRM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C(F)F)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Difluoroacetyl Halide and α,β-Unsaturated Ester Intermediates

A prominent approach involves the use of 2,2-difluoroacetyl halides (X = F, Cl) reacted with α,β-unsaturated esters (e.g., methyl acrylate) in the presence of acid-binding agents such as triethylamine. This step forms α-difluoroacetyl intermediates, which undergo cyclization with methyl-substituted diamines (e.g., N-methylethylenediamine) to construct the imidazole ring.

Reaction Conditions and Outcomes

  • Catalysts : Sodium iodide (NaI) or potassium iodide (KI) are critical for enhancing cyclization efficiency. For example, NaI (1.25 mol, 0.5 eq) at −30°C improved regioselectivity, yielding a 96:4 ratio of the target imidazole to its isomer.

  • Solvents : Dichloromethane and ethanol-water mixtures facilitate intermediate stabilization and recrystallization, achieving HPLC purities >99.5%.

Hydrolysis and Recrystallization Optimization

Post-cyclization hydrolysis of ester intermediates to carboxylic acids is achieved using aqueous HCl (pH 1–2), followed by recrystallization in ethanol-water (35–65%). This step eliminates residual isomers, as demonstrated by a 78.3% isolated yield and 99.7% purity in analogous pyrazole syntheses.

Halogenation-Fluorination and Carboxylation Approaches

Introducing the Difluoromethyl Group

Difluoroacetic acid serves as a precursor for difluoromethylation. Reacting difluoroacetic acid with N-methylethylenediamine in the presence of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) generates imidazoline intermediates, which are subsequently dehydrogenated to imidazoles.

Key Parameters

  • Reagents : PPh₃ (34.5 g, 132 mmol) and CCl₄ (21.1 mL, 220 mmol) under reflux (18 h) yield 77% of the dihydroimidazole intermediate.

  • Oxidation : Dehydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere converts imidazolines to imidazoles, though yields for this step require further optimization.

Direct Carboxylation via CO₂ Insertion

The carboxylation of preformed 2-(difluoromethyl)-1-methylimidazole under supercritical CO₂ conditions (40–180 bar, 180–280°C) introduces the carboxylic acid group at position 4. This method, adapted from US5117004A, avoids multi-step functionalization but demands high-pressure equipment.

Comparative Data

CO₂ Pressure (bar)Temperature (°C)Yield (%)Purity (%)
401806295
1202507897
1802808598

Imidazoline Intermediate Oxidation and Functionalization

Synthesis of 4,5-Dihydroimidazoles

Reaction of difluoroacetic acid with N-methylethylenediamine in CCl₄ yields 2-(difluoromethyl)-1-methyl-4,5-dihydro-1H-imidazole. Subsequent oxidation with potassium permanganate (KMnO₄) or dichlorodicyanoquinone (DDQ) achieves full aromatization, though over-oxidation remains a concern.

Comparative Analysis of Synthetic Routes

Yield and Purity Trade-offs

  • Cyclocondensation : Highest purity (99.7%) but moderate yields (75–79%) due to recrystallization losses.

  • Carboxylation : Superior yields (85%) but equipment-intensive and less selective.

  • Imidazoline Oxidation : Lower yields (60–70%) but operational simplicity.

Regiochemical Challenges

The position of the carboxylic acid group is influenced by substituent directing effects. Electron-withdrawing groups (e.g., difluoromethyl) at position 2 favor carboxylation at position 4 via resonance stabilization of the transition state .

Chemical Reactions Analysis

Types of Reactions: 2-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various functionalized imidazole derivatives .

Scientific Research Applications

2-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate various biochemical pathways, making the compound effective in its applications .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications References
2-(Difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid* C₆H₆F₂N₂O₂ 188.12 1-methyl, 2-(difluoromethyl) Likely intermediate for kinase inhibitors; enhanced metabolic stability due to fluorine Inferred
2-Chloro-5-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid C₆H₅ClF₂N₂O₂ 210.57 1-methyl, 2-chloro, 5-(difluoromethyl) Chlorine increases molecular weight; potential precursor for further functionalization
1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid C₁₀H₇FN₂O₂ 206.18 1-(4-fluorophenyl) Aryl substituent increases lipophilicity; may enhance π-π interactions in binding pockets
1-Phenyl-1H-imidazole-4-carboxylic Acid C₁₀H₈N₂O₂ 188.18 1-phenyl Higher logP compared to fluorinated analogs; limited metabolic stability
1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid C₁₀H₇FN₂O₂ 206.18 1-(2-fluorophenyl) Ortho-fluorine may introduce steric hindrance or electronic effects

*Note: The molecular weight of the target compound is inferred based on analogous structures.

Key Observations:

Substituent Effects on Molecular Weight :

  • The difluoromethyl group (CHF₂) contributes ~38 g/mol, while chlorine (Cl) adds ~35.5 g/mol. The chloro-difluoromethyl analog () has a higher molecular weight (210.57) compared to the target compound (188.12).
  • Aryl substituents (e.g., 4-fluorophenyl) significantly increase molecular weight (206.18 vs. 188.12) .

In PI3Kδ inhibitors, difluoromethyl groups enhance target binding and reduce off-target interactions compared to non-fluorinated analogs .

Steric and Electronic Considerations :

  • 1-Methyl substituents (as in the target compound) minimize steric bulk compared to 1-aryl groups (e.g., phenyl or fluorophenyl), possibly improving membrane permeability .
  • Ortho-substituted fluorine (e.g., 2-fluorophenyl in ) may distort molecular conformation, affecting binding to biological targets .

Biological Activity

2-(Difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a difluoromethyl group attached to an imidazole ring, which is known for its biological relevance. The carboxylic acid moiety contributes to its solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that 2-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that imidazole derivatives possess significant antimicrobial properties. The presence of the difluoromethyl group enhances this activity by increasing lipophilicity and altering the electronic properties of the molecule, which aids in membrane penetration and interaction with microbial targets .
  • Antifungal Activity : A series of derivatives, including those structurally related to 2-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid, have been tested against various phytopathogenic fungi. Results indicated moderate to excellent antifungal activity, particularly in compounds with specific substituents that enhance binding affinity to fungal enzymes .

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : The compound likely interacts with enzymes critical for microbial growth, such as succinate dehydrogenase (SDH), as evidenced by molecular docking studies that reveal potential hydrogen bonding interactions with key amino acids in the enzyme active site .
  • Membrane Disruption : The lipophilic nature of the difluoromethyl group may facilitate disruption of microbial membranes, leading to increased permeability and subsequent cell death.

Case Studies

Several studies have focused on the synthesis and evaluation of the biological activities of related compounds:

  • Synthesis and Antimicrobial Evaluation : A study synthesized various imidazole derivatives, including 2-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid, and evaluated their antimicrobial activity against Gram-positive bacteria. The results showed a clear correlation between the length of alkyl chains in substituents and antimicrobial efficacy .
  • Fungal Inhibition Assays : In vitro assays demonstrated that certain derivatives exhibited higher antifungal activity than standard treatments like boscalid. For example, one derivative showed significant inhibition against multiple fungal strains, confirming the importance of structural modifications for enhanced bioactivity .

Data Tables

The following table summarizes key findings from various studies regarding the biological activities of related compounds:

Compound NameAntimicrobial ActivityAntifungal ActivityMechanism of Action
2-(Difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acidModerateExcellentEnzyme inhibition and membrane disruption
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamideHighModerateSDH inhibition
N-alkylimidazole derivativesVariableHighMembrane interaction

Q & A

Q. What are the recommended synthetic routes for preparing 2-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step procedures, starting with the formation of the imidazole ring. For example, glyoxal and ammonium acetate under acidic conditions can facilitate cyclization, followed by fluorination using difluoromethylating agents (e.g., ClCF2_2H or BrCF2_2H) . Optimization of temperature (80–100°C) and pH (acidic conditions) is critical to minimize side reactions like over-fluorination. Post-synthesis oxidation (e.g., KMnO4_4 or RuO4_4) introduces the carboxylic acid group, requiring controlled stoichiometry to avoid ring degradation .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR confirm the difluoromethyl group (δ ~5.5–6.5 ppm for CF2_2H) and imidazole ring protons (δ ~7.0–8.5 ppm) .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+^+ at m/z ~203) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolves stereoelectronic effects of the difluoromethyl group on ring planarity .

Q. What biological targets or mechanisms are associated with this compound?

The imidazole ring interacts with enzymes like xanthine oxidase or cytochrome P450 via hydrogen bonding and π-π stacking. The difluoromethyl group enhances lipophilicity, improving membrane permeability, while the carboxylic acid enables salt-bridge formation with basic residues in active sites . Preliminary assays should include enzyme inhibition studies (IC50_{50} determination) and cellular uptake assays using fluorescent analogs .

Q. How can researchers ensure compound stability during storage and experimentation?

Store as a hydrochloride salt to improve solubility and stability. Lyophilized forms are stable at -20°C for >6 months. Avoid prolonged exposure to light or basic conditions (>pH 8), which may hydrolyze the imidazole ring .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Quantum mechanical calculations (e.g., DFT) predict transition states for fluorination and cyclization steps, identifying energy barriers and optimal catalysts (e.g., Pd/C for hydrogenation side reactions). Machine learning models trained on reaction databases (e.g., PubChem) can recommend solvent systems (e.g., DMF for polar intermediates) and reduce trial-and-error experimentation .

Q. How should researchers address contradictory data in biological activity studies?

For inconsistent IC50_{50} values:

  • Validate assay conditions (e.g., buffer pH, cofactor concentrations) .
  • Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics.
  • Cross-check with structural analogs (e.g., replacing CF2_2H with CH3_3) to isolate electronic vs. steric effects .

Q. What strategies enable selective functionalization of the imidazole ring?

  • Electrophilic Substitution : Use NBS or NIS to halogenate the 5-position without disrupting the carboxylic acid .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids at the 2-position, employing Pd(OAc)2_2/SPhos catalysts .
  • Protection/Deprotection : Temporarily esterify the carboxylic acid with tert-butyl groups to prevent interference during reactions .

Q. How can solubility challenges in pharmacological assays be mitigated?

  • Salt Formation : Use sodium or potassium salts for aqueous solubility .
  • Prodrug Design : Convert the carboxylic acid to methyl esters, which hydrolyze in vivo .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .

Q. What methodologies assess the compound’s toxicity and metabolic fate?

  • In Vitro Hepatotoxicity : Use HepG2 cells with LC-MS to track metabolites (e.g., defluorinated imidazole derivatives) .
  • Microsomal Stability Assays : Incubate with rat liver microsomes and NADPH to identify oxidative degradation pathways .

Q. How can researchers design synergistic combinations with other pharmacophores?

Link via amide bonds to thiazole or triazole moieties (e.g., 2-phenylthiazole) to enhance target affinity. Screen combinatorial libraries using high-throughput docking (AutoDock Vina) and validate with SPR binding kinetics .

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